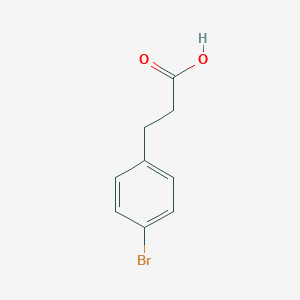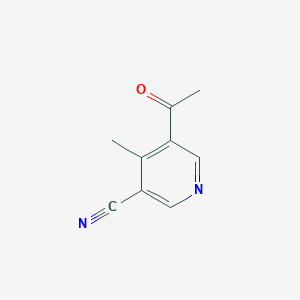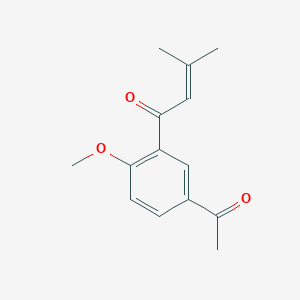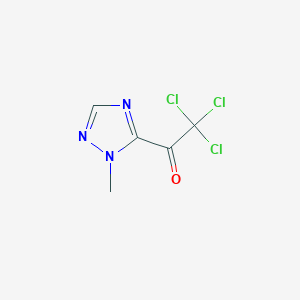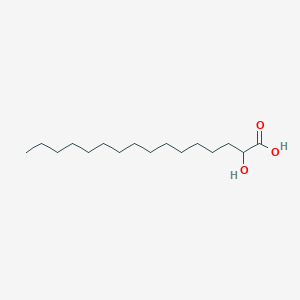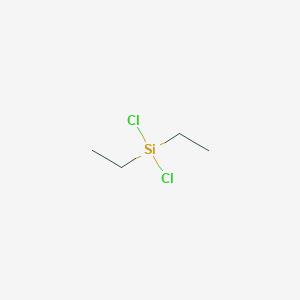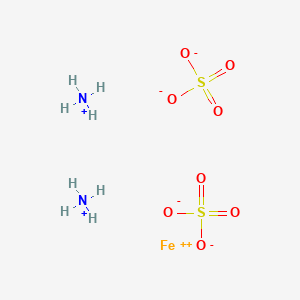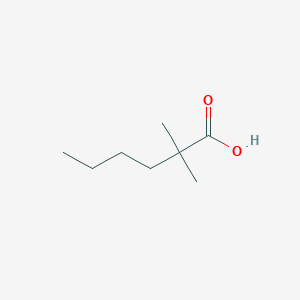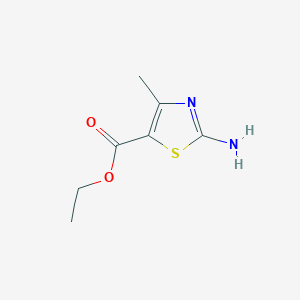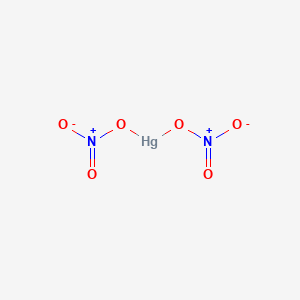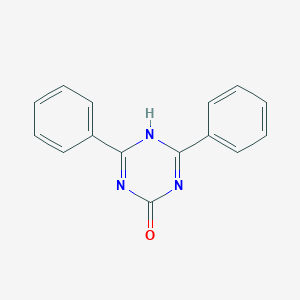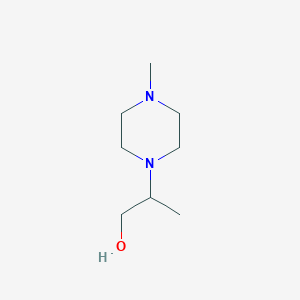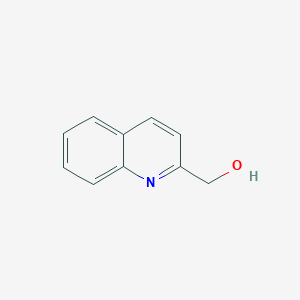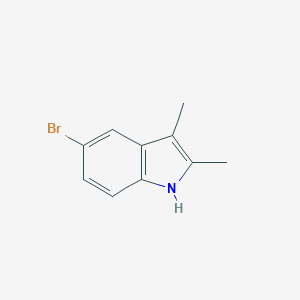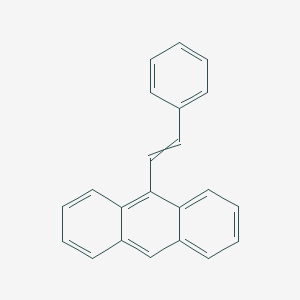
trans-9-Styrylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-9-styrylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a fluorescent compound that emits blue light when excited with UV radiation. In recent years, trans-9-styrylanthracene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Mécanisme D'action
The mechanism of action of trans-9-styrylanthracene is not well understood. However, it is believed that its unique physical and chemical properties, such as its fluorescent properties, make it an attractive candidate for various applications in scientific research.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of trans-9-styrylanthracene. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trans-9-styrylanthracene is its fluorescent properties, which make it an attractive candidate for various applications in scientific research. However, its synthesis can be challenging, and the yield of the product depends on the reaction parameters. Additionally, its limited solubility in common solvents can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on trans-9-styrylanthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the product. Another area of interest is the study of its potential applications in biomedical research, such as in imaging and sensing. Additionally, its potential use in organic electronics and material science continues to be an area of active research.
Méthodes De Synthèse
The synthesis of trans-9-styrylanthracene involves the reaction of anthracene with styrene in the presence of a catalyst. The most commonly used catalysts are transition metal complexes, such as palladium or nickel. The reaction typically takes place under high temperature and pressure conditions, and the yield of the product depends on the reaction parameters.
Applications De Recherche Scientifique
Trans-9-styrylanthracene has been extensively studied for its potential applications in various fields of scientific research. In material science, it has been used as a building block for the synthesis of new organic materials with unique physical and chemical properties. In organic electronics, it has been used as a fluorescent material in light-emitting diodes (LEDs) and organic solar cells.
Propriétés
Numéro CAS |
1895-98-3 |
|---|---|
Nom du produit |
trans-9-Styrylanthracene |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-[(E)-2-phenylethenyl]anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+ |
Clé InChI |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



